molecular formula C10H9F3O2S B6325610 3-(Trifluoromethylthio)phenylacetic acid methyl ester CAS No. 300355-60-6

3-(Trifluoromethylthio)phenylacetic acid methyl ester

Cat. No.: B6325610
CAS No.: 300355-60-6
M. Wt: 250.24 g/mol
InChI Key: CMCLFWLZQZQTEY-UHFFFAOYSA-N
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Description

3-(Trifluoromethylthio)phenylacetic acid methyl ester is an organic compound with the molecular formula C10H9F3O2S. This compound is characterized by the presence of a trifluoromethylthio group attached to a phenylacetic acid methyl ester moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name

methyl 2-[3-(trifluoromethylsulfanyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2S/c1-15-9(14)6-7-3-2-4-8(5-7)16-10(11,12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCLFWLZQZQTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 3-(Trifluoromethylthio)phenylacetic acid with methanol in the presence of a catalyst to form the methyl ester . The reaction conditions often include the use of a strong acid or base to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethylthio)phenylacetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

3-(Trifluoromethylthio)phenylacetic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethylthio group, which can enhance the metabolic stability and bioavailability of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethylthio)phenylacetic acid methyl ester involves its interaction with various molecular targets. The trifluoromethylthio group can influence the compound’s reactivity and binding affinity to enzymes and receptors. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can then interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethylthio)phenylacetic acid methyl ester is unique due to the specific positioning of the trifluoromethylthio group and the ester functionality. This combination imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications.

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